(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-13-4-3-11(7-14(13)17)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUUYCMWVTFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Attachment of the Cyclopropylmethoxy Group:
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylmethoxy group.
Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Neurotransmitter Receptor Interaction
The compound is believed to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction may influence mood and behavior, suggesting potential applications in treating psychiatric disorders.
Enzymatic Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for conditions like obesity and diabetes, where metabolic regulation is critical.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity. For instance, it has shown effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections.
Case Study on Antimicrobial Efficacy
- Objective : Evaluate the efficacy against Pseudomonas aeruginosa.
- Findings : The compound significantly reduced bacterial growth at concentrations above 1 mM, indicating its potential for use in antimicrobial formulations.
Cytotoxic Effects
The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro experiments have demonstrated that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
Case Study on Cytotoxicity
- Objective : Assess effects on cancer cell lines.
- Findings : Induced apoptosis in 70% of treated cells at high concentrations, suggesting promise for further development as an anticancer therapy.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the dichlorophenyl group are likely involved in binding to these targets, while the cyclopropylmethoxy group may influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in core heterocycles, halogenation patterns, or substituent groups. Below is a comparative analysis of key derivatives:
Key Observations:
- Halogenation: The target’s 3,4-dichlorophenyl group contrasts with analogs like the 2,4-dichlorobenzyloxy group in ’s pyrazole derivative.
- Heterocycles : The pyrrolidine core in the target offers conformational flexibility compared to pyrazole (rigid planar structure) or pyrrolopyridine (fused bicyclic system). This flexibility may enhance target engagement in dynamic binding pockets.
- Solubility and Stability : The hydrochloride salt form of the pyrrolopyridine-morpholine analog () improves aqueous solubility, whereas the target’s cyclopropylmethoxy group increases lipophilicity, likely favoring blood-brain barrier penetration.
Biological Activity
The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone , also known as a derivative related to Roflumilast, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound’s biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14Cl2N2O3
- Molecular Weight : 353.20 g/mol
- IUPAC Name : 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide
- CAS Number : 475271-62-6
The compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in the modulation of inflammatory responses. PDE4 inhibition leads to increased levels of cyclic AMP (cAMP), subsequently affecting various signaling pathways involved in inflammation and immune responses. This mechanism is particularly relevant in the treatment of chronic inflammatory diseases such as asthma and COPD (chronic obstructive pulmonary disease) .
Inhibition of Inflammatory Responses
Research indicates that PDE4 inhibitors like the compound can significantly reduce inflammation by modulating cytokine release. A study demonstrated that treatment with PDE4 inhibitors resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models .
Case Studies
-
Asthma and COPD Models :
- In preclinical studies involving animal models of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and improved lung function metrics compared to controls.
- The compound was noted to decrease eosinophilic infiltration in lung tissues, indicating its potential utility in managing eosinophilic asthma .
- Cytotoxicity Studies :
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| PDE4 Inhibition | Increased cAMP levels | |
| Anti-inflammatory Effects | Reduced TNF-alpha levels | |
| Efficacy in Asthma Models | Improved lung function | |
| Cytotoxicity | Low toxicity at doses |
Safety and Toxicology
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects.
Q & A
Basic: What are the key synthetic routes for (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound likely involves coupling a pyrrolidine derivative with a 3,4-dichlorophenyl methanone precursor. A plausible route includes:
- Step 1: Preparation of the pyrrolidine moiety substituted with cyclopropylmethoxy at the 3-position. Cyclopropylmethyl bromide or chloride can react with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Activation of the 3,4-dichlorobenzoyl chloride, followed by nucleophilic substitution with the modified pyrrolidine. Triethylamine or DMAP may enhance reactivity .
Optimization Strategies:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Catalysis: Use of coupling agents like HATU or EDCI for amide bond formation (if applicable) .
- Temperature Control: Gradual addition of reagents at 0–5°C minimizes side reactions.
- Yield Improvement: Column chromatography (silica gel, ethyl acetate/petroleum ether) enhances purity .
Basic: How can NMR spectroscopy confirm the structural integrity of this compound?
Answer:
Key NMR features for structural validation:
- ¹H NMR:
- Cyclopropylmethoxy Group: δ 0.4–0.6 (m, 4H, cyclopropyl CH₂), δ 3.2–3.5 (m, 2H, OCH₂) .
- Pyrrolidine Ring: δ 2.8–3.1 (m, 4H, N-CH₂), δ 3.6–4.0 (m, 1H, methine adjacent to oxygen).
- 3,4-Dichlorophenyl: δ 7.4–7.6 (m, 3H, aromatic protons) .
- ¹³C NMR:
- Carbonyl (C=O): δ 165–170 ppm.
- Cyclopropyl carbons: δ 6–10 ppm (CH₂), δ 25–30 ppm (quaternary C) .
Data Validation: Compare experimental shifts with computational predictions (DFT) or analogs (e.g., reports δ 7.3–7.7 for dichlorophenyl in similar compounds) .
Advanced: What strategies resolve discrepancies in synthetic yields for derivatives of this compound?
Answer:
Yield variations (e.g., 27–84% in ) arise from:
- Steric Hindrance: Bulky substituents (e.g., cyclopropylmethoxy) reduce reaction efficiency. Optimize steric demand via microwave-assisted synthesis .
- Purification Challenges: Low-yield reactions may require advanced techniques like preparative HPLC or gradient elution .
- Byproduct Formation: Monitor intermediates via LC-MS; quenching excess reagents (e.g., acyl chlorides) with aqueous washes improves purity .
Example: highlights HCl recovery in urea synthesis, suggesting similar byproduct management for methanone derivatives .
Advanced: How does the electronic environment of the 3,4-dichlorophenyl moiety influence reactivity and stability under physiological conditions?
Answer:
The electron-withdrawing Cl substituents:
- Enhance Electrophilicity: Increase susceptibility to nucleophilic attack at the carbonyl group .
- Impact Stability: Chlorine atoms stabilize the aromatic ring but may promote hydrolysis under alkaline conditions (e.g., pH > 9) .
- Redox Activity: Dichlorophenyl groups undergo hydroxylation (e.g., fungal metabolism in ), forming reactive intermediates .
Experimental Validation: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways .
Advanced: What mechanistic insights arise from metabolic byproducts of dichlorophenyl-containing analogs?
Answer:
Studies on Diuron ( ) reveal:
- Hydroxylation: Initial formation of 3-(3,4-dichlorophenyl)-1-hydroxymethyl-1-methylurea (DCPHMU) via cytochrome P450 enzymes .
- N-Dealkylation: Sequential demethylation yields 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU) .
Implications for Target Compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
